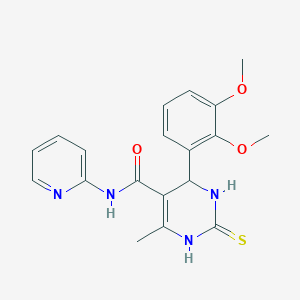

4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11-15(18(24)22-14-9-4-5-10-20-14)16(23-19(27)21-11)12-7-6-8-13(25-2)17(12)26-3/h4-10,16H,1-3H3,(H,20,22,24)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYLXKYPFIUQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and pyridine-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

(1-Amino-2,2-dimethylcyclopentyl)methanol is an organic compound characterized by its unique cyclopentyl structure, which contributes to its biological activity. The molecular formula is C₈H₁₅N₁O, indicating the presence of an amino group that enhances its reactivity and interaction with biological systems.

Neuropharmacological Effects

Research indicates that (1-Amino-2,2-dimethylcyclopentyl)methanol exhibits significant neuropharmacological properties. It has been studied for its potential in treating various neurological disorders, including:

- Epilepsy : The compound has shown anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent for epilepsy management. A study demonstrated that it could reduce seizure activity in DBA/2 mice, a model known for its sensitivity to anticonvulsant drugs .

- Neurodegenerative Disorders : There is evidence supporting the use of this compound in treating conditions such as Alzheimer's disease and Parkinson's disease. Its mechanism appears to involve modulation of neurotransmitter systems and neuroprotection against oxidative stress .

Gastrointestinal Disorders

The compound has also been evaluated for its efficacy in managing gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its action may involve modulation of gut motility and reduction of inflammation within the gastrointestinal tract .

Organic Buffering Agent

(1-Amino-2,2-dimethylcyclopentyl)methanol serves as an organic buffer in biochemical applications. Its ability to maintain pH stability makes it useful in various laboratory settings, particularly in enzyme assays and protein purification processes .

Synthesis of Complex Molecules

The compound is utilized as a building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for the formation of derivatives that possess enhanced biological activities or novel properties .

Table 1: Summary of Biological Activities

| Application | Model/Method | Observed Effect |

|---|---|---|

| Epilepsy | DBA/2 mice | Anticonvulsant effects |

| Neurodegenerative Disorders | In vitro cell models | Neuroprotective effects |

| Gastrointestinal Disorders | IBS model | Reduced symptoms |

| Organic Buffering | Enzyme assays | Maintained pH stability |

Case Study 1: Anticonvulsant Activity

In a controlled study involving DBA/2 mice, (1-Amino-2,2-dimethylcyclopentyl)methanol was administered at varying doses to assess its anticonvulsant properties. Results indicated a dose-dependent reduction in seizure frequency compared to control groups receiving saline injections. This study highlights the compound's potential role as a therapeutic agent for epilepsy .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Another study investigated the neuroprotective effects of (1-Amino-2,2-dimethylcyclopentyl)methanol using SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides. The compound demonstrated significant protective effects against cell death and reduced oxidative stress markers, suggesting its potential application in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological outcome.

Comparison with Similar Compounds

Key Observations :

- 4-Position Substituents : Electron-rich groups (e.g., 2,3-dimethoxyphenyl, indolyl) may enhance binding to hydrophobic enzyme pockets, while halogenated or nitro groups (e.g., 4-fluorophenyl, 3-bromophenyl) introduce steric or electronic effects .

- N-Substituents : Pyridin-2-yl and thiazol-2-yl contribute to π-π stacking or hydrogen bonding, whereas bulky groups like tetrahydroindolyl may limit membrane permeability .

Key Observations :

- Antitumor Potential: The indol-3-yl substituent in 9a suggests that aromatic heterocycles at the 4-position may enhance cytotoxicity .

- Enzyme Inhibition : The 3,4-dimethoxyphenyl group in EGFR inhibitors () aligns with the target compound’s substituent, implying possible kinase inhibition .

- Antioxidant Activity : Electron-donating groups (e.g., methoxy) in the target compound may improve radical scavenging compared to furan derivatives .

Physicochemical and Spectral Data

Comparative spectral data highlight structural consistency:

Key Observations :

- The 2-thioxo group typically shows IR absorption at ~1250 cm⁻¹ (C=S stretch).

- Pyridin-2-yl protons resonate as multiplets in the δ 8.3–8.5 region, distinct from thiazole or phenyl substituents .

Q & A

Q. What are the optimized synthetic routes for this tetrahydropyrimidine carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation and cyclization reactions . Key steps include:

- Formation of the tetrahydropyrimidine core : Reacting 2,3-dimethoxyphenyl-substituted precursors with thiourea derivatives under reflux in ethanol or DMF .

- Carboxamide coupling : Introducing the pyridin-2-yl group via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt in anhydrous dichloromethane .

- Critical parameters :

- Temperature : Excess heat (>100°C) may degrade the thioxo group; optimal yields are achieved at 60–80°C .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

- Yield optimization : Purification via silica gel chromatography typically achieves ~70–85% purity, with recrystallization improving purity to >95% .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for the pyridin-2-yl proton (δ 8.3–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl resonance at ~165–170 ppm verifies carboxamide formation .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Q. How do solvent choice and pH affect the compound’s solubility and stability?

- Solubility :

- Polar solvents : DMSO or DMF (>50 mg/mL) are ideal for biological assays; ethanol or methanol are preferred for synthetic steps .

- Aqueous buffers : Limited solubility (<0.1 mg/mL in PBS) necessitates use of co-solvents like PEG-400 .

- Stability :

- pH sensitivity : Degrades rapidly under strongly acidic (pH <3) or basic (pH >10) conditions; stable in neutral buffers (pH 6–8) for 48 hours .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity against bacterial targets?

- Enzyme inhibition : The thioxo group chelates metal ions in bacterial enzymes (e.g., dihydrofolate reductase), disrupting folate biosynthesis .

- Structure-activity relationship (SAR) :

- 2,3-Dimethoxyphenyl group : Enhances lipophilicity, improving membrane penetration .

- Pyridin-2-yl substituent : Engages in π-π stacking with aromatic residues in enzyme active sites .

- Evidence : Compound analogs show moderate inhibition of Proteus vulgaris (MIC = 32 µg/mL) and Pseudomonas aeruginosa (MIC = 64 µg/mL) .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Density Functional Theory (DFT) : Predicts optimal geometry for target binding, e.g., planar conformation of the tetrahydropyrimidine ring enhances stacking interactions .

- Molecular docking : Simulations with Staphylococcus aureus gyrase B (PDB: 2XCT) suggest hydrogen bonding between the carboxamide and Asp81 residue .

- ADMET predictions : LogP values (~2.5) and topological polar surface area (TPSA ~90 Ų) indicate moderate blood-brain barrier permeability .

Q. What strategies address regioselectivity challenges during functionalization of the tetrahydropyrimidine core?

- Directed ortho-metalation : Use of Lewis acids (e.g., BF₃·OEt₂) directs electrophilic substitution to the C4 position .

- Protecting groups : Temporary protection of the thioxo group with benzyl chloride prevents undesired side reactions during alkylation .

Q. How should researchers resolve contradictions in reported biological data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competition dynamics .

- Cell line variability : Differences in efflux pump expression (e.g., MDR1 in HeLa vs. HEK293) affect intracellular concentrations .

- Recommendations :

- Standardize protocols using CLSI guidelines for antimicrobial assays .

- Validate target engagement via thermal shift assays or SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.